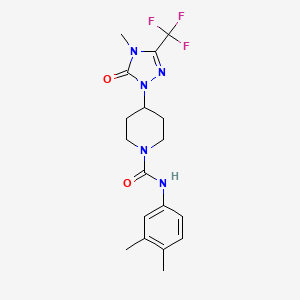

N-(3,4-dimethylphenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N5O2/c1-11-4-5-13(10-12(11)2)22-16(27)25-8-6-14(7-9-25)26-17(28)24(3)15(23-26)18(19,20)21/h4-5,10,14H,6-9H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOSHXUFRYIUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The compound features:

- A piperidine core which is known for its versatility in medicinal chemistry.

- A triazole moiety that is often associated with antifungal and anticancer properties.

- A dimethylphenyl group that can enhance lipophilicity and potentially influence the compound's interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antitumor effects

- Antimicrobial properties

- Anticonvulsant activity

Antitumor Activity

Triazole derivatives have been extensively studied for their anticancer potential. For instance, compounds similar to our target have demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups (like methyl) on the phenyl ring has been correlated with increased activity.

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | HT29 | 1.61 ± 1.92 | |

| Compound B | Jurkat | 23.30 ± 0.35 | |

| Target Compound | Various | TBD | Current Study |

Antimicrobial Properties

Triazoles are also recognized for their antifungal properties, particularly against resistant strains. The trifluoromethyl group in the target compound may enhance its efficacy against pathogens due to increased metabolic stability.

The biological activity of this compound can be attributed to:

- Inhibition of enzymes : Many triazole derivatives act as inhibitors of specific enzymes involved in cell proliferation.

- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the effectiveness of triazole-containing compounds in treating various conditions:

Case Study 1: Anticancer Efficacy

A study evaluated a series of triazole derivatives for their anticancer properties against breast cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity levels.

Case Study 2: Antifungal Activity

In another investigation, a related triazole compound was tested against Candida species, showing promising results in inhibiting growth at low concentrations.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazole Derivatives

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison

| Property | Target Compound | Carfentrazone-ethyl | Compound in |

|---|---|---|---|

| Molecular Weight (g/mol) | ~435 | 412 | ~398 |

| logP (Predicted) | ~3.2 | 2.8 | ~2.5 |

| Water Solubility (mg/mL) | Low | Moderate | Low |

Methods for Assessing Similarity

Compound similarity is evaluated using computational tools:

- Tanimoto Coefficient : Used in and to quantify structural overlap via molecular fingerprints (e.g., MACCS, Morgan). The target compound’s similarity to carfentrazone-ethyl would depend on shared triazole features but diverge due to substituents .

- Fingerprint Analysis : Morgan fingerprints () could highlight differences in the trifluoromethyl group versus chlorine or fluorophenyl substituents in analogs .

Q & A

Q. What are the key synthetic strategies for constructing the triazole-piperidine-carboxamide core of this compound?

The triazole-piperidine-carboxamide scaffold is typically synthesized via multi-step protocols:

- Triazole Formation : 1,2,4-triazole rings are often synthesized using cyclocondensation reactions. For example, hydrazine derivatives can react with carbonyl compounds under acidic conditions, as seen in analogous triazole syntheses .

- Piperidine Functionalization : Piperidine rings are introduced via nucleophilic substitution or coupling reactions. In related compounds, alkylation or amidation at the piperidine nitrogen is common .

- Carboxamide Linkage : The carboxamide group is typically formed via coupling reactions using reagents like EDCI or HATU, with careful control of stoichiometry to avoid side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Key characterization methods include:

- X-ray Crystallography : Programs like SHELXL (from the SHELX suite) are used for refining crystal structures, particularly for resolving ambiguities in substituent orientation .

- NMR Spectroscopy : - and -NMR are critical for confirming regiochemistry, especially for distinguishing between triazole tautomers .

- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy, particularly given the presence of heavy atoms like trifluoromethyl groups .

Q. What preliminary assays are recommended to assess biological activity?

Initial screens should focus on:

- Enzyme Inhibition Assays : Test against kinases or proteases, as triazole-carboxamide hybrids often target ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening .

- Cytotoxicity Profiling : Employ cell lines (e.g., HEK293, HepG2) with MTT or resazurin assays to establish baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data versus computational docking predictions for this compound?

Discrepancies often arise from dynamic binding modes or crystal packing effects. Strategies include:

- Molecular Dynamics (MD) Simulations : Run >100 ns simulations to assess conformational flexibility of the trifluoromethyl-triazole moiety, which may adopt multiple orientations in solution .

- Temperature-Dependent Crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to evaluate thermal motion and validate static crystal structures .

Q. What experimental design principles apply to optimizing the synthesis of this compound for scale-up?

Use Design of Experiments (DoE) to optimize critical parameters:

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Reaction Temperature | 50–120°C | 80°C (avoids decomposition of trifluoromethyl group) |

| Solvent | DMF, THF, EtOH | DMF (enhances solubility of intermediates) |

| Catalyst Loading | 1–5 mol% | 2.5 mol% (Pd/C for hydrogenation steps) |

| Statistical tools like ANOVA help identify significant factors affecting yield and purity. |

Q. How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Focus on modular modifications:

- Triazole Substituents : Replace the trifluoromethyl group with cyano or nitro groups to probe electronic effects on binding .

- Piperidine Linkers : Introduce methyl or ethyl groups at the 4-position of the piperidine to assess steric hindrance .

- Carboxamide Variations : Test aromatic (e.g., 4-fluorophenyl) vs. aliphatic (e.g., cyclohexyl) substituents to optimize hydrophobic interactions .

Q. What mechanistic insights can be gained from kinetic studies of its metabolic stability?

- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. A half-life <30 min suggests rapid CYP450-mediated metabolism .

- Isotope-Labeling Studies : Use -labeled analogs to trace metabolic pathways and identify major metabolites .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., using equilibrium dialysis) and blood-brain barrier penetration to explain reduced in vivo efficacy .

- Metabolite Interference : Identify active/inactive metabolites via HPLC fractionation coupled with activity assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.